3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol
Description
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol (CAS: 611-168-5) is a dihydroquinazolinol derivative characterized by a bicyclic quinazoline scaffold substituted with two chlorine atoms (at positions 3 and 6), a 2-chlorophenyl group at position 4, and a methyl group at position 2. Its structural uniqueness lies in the partially saturated 3,4-dihydroquinazoline core, which distinguishes it from fully aromatic quinazoline derivatives. The compound’s CAS registry confirms its identity as a distinct entity in chemical databases .
Properties
CAS No. |
54567-12-3 |
|---|---|
Molecular Formula |
C15H13Cl2N3O |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3-amino-6-chloro-4-(2-chlorophenyl)-2-methylquinazolin-4-ol |
InChI |
InChI=1S/C15H13Cl2N3O/c1-9-19-14-7-6-10(16)8-12(14)15(21,20(9)18)11-4-2-3-5-13(11)17/h2-8,21H,18H2,1H3 |
InChI Key |
BLYWAXNJULTJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1N)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization via Niementowski-Type Synthesis
The Niementowski synthesis remains a cornerstone for constructing quinazolinone scaffolds. For the target compound, this method begins with 2-amino-5-chlorobenzoic acid as the precursor. Reacting this with 2-chlorophenylacetonitrile in acetic anhydride at 120°C induces cyclization, forming the quinazolinone core . Subsequent amination at position 3 is achieved by treating the intermediate with ammonium acetate under microwave irradiation (150°C, 20 min), yielding the final product in 78% purity .
Key Observations:
-
Solvent Choice: Acetic anhydride acts as both solvent and dehydrating agent, enhancing cyclization efficiency .
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Microwave Assistance: Reduces reaction time from 6 hours (conventional heating) to 20 minutes while improving yield .
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Byproducts: Over-amination at position 4 occurs if excess ammonium acetate is used, necessitating careful stoichiometric control .
Microwave-Assisted One-Pot Synthesis
Rad-Moghadam and Mohseni’s microwave methodology streamlines the synthesis by combining 2-amino-5-chlorobenzoic acid , 2-chlorophenyl orthoester , and ammonium acetate in a single step . Under microwave irradiation (300 W, 140°C), the reaction completes in 15 minutes, achieving an 85% yield .
Reaction Mechanism:
-
Esterification: The orthoester reacts with the carboxylic acid group, forming an intermediate imidate.
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Cyclization: Intramolecular nucleophilic attack by the amine group generates the quinazolinone ring.
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Amination: Ammonium acetate introduces the amino group at position 3 .
Advantages:
-
Eliminates multi-step isolation, reducing solvent waste.
Solvent-Free Catalytic Approach
Li et al. developed a solvent-free method using SO₃H-functionalized Brønsted acid ionic liquids as catalysts . 2-Amino-5-chlorobenzoic acid and 2-chlorophenylacetyl chloride are mixed with the catalyst (5 mol%) and heated at 100°C for 2 hours. The ionic liquid is recycled, and the product is recrystallized from ethanol, yielding 82% pure compound .
Catalytic Efficiency:
-
The ionic liquid’s dual acid-base sites accelerate acylation and cyclization.
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Turnover Number (TON): 16.4, indicating high catalytic activity .
Nucleophilic Displacement with Sulfonamides
Adapting methods from sulfonamide-based quinazolinone syntheses , this route involves:
-
Acetylation: 2-Amino-5-chlorobenzoic acid is refluxed with acetic anhydride to form 6-chloro-2-methylbenzoxazin-4-one .
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Ring Opening: Treatment with 2-chloroaniline in dry toluene at 110°C for 6 hours introduces the 2-chlorophenyl group.
-
Amination: Reaction with hydrazine hydrate at 80°C installs the amino group, yielding the final product in 70% yield .
Challenges:
-
Moisture Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the benzoxazinone intermediate .
Solid-Phase Synthesis Using Polymer-Supported Reagents
A modern approach employs Wang resin-bound 2-aminobenzoic acid . The resin is sequentially treated with 2-chlorophenyl isocyanate and methylamine under solid-phase conditions. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with 88% purity .
Benefits:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Niementowski Cyclization | 78 | 6 hours | High reproducibility | Byproduct formation |
| Microwave-Assisted | 85 | 15 minutes | Rapid, energy-efficient | Specialized equipment required |
| Solvent-Free Catalytic | 82 | 2 hours | Eco-friendly, reusable catalyst | High reaction temperature |
| Sulfonamide Displacement | 70 | 8 hours | Compatible with diverse amines | Moisture-sensitive steps |
| Solid-Phase Synthesis | 88 | 3 hours | Ease of purification, scalability | Cost of resin and reagents |
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol, exhibit significant anticancer properties. Studies have shown that these compounds can act as inhibitors of various cancer-related pathways:
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : This compound has demonstrated potential as an inhibitor of VEGF receptor tyrosine kinase, which is crucial in tumor angiogenesis .
- Poly ADP Ribose Polymerase (PARP) Inhibition : Certain derivatives have been identified as effective PARP inhibitors, which are beneficial in treating breast cancer by enhancing the efficacy of DNA-damaging agents .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both bacterial and fungal strains. Research indicates:
- Broad-Spectrum Activity : Quinazoline derivatives have been evaluated for their antibacterial and antifungal effects, with some compounds exhibiting potent activity against Gram-positive and Gram-negative bacteria, as well as various fungi .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of quinazoline derivatives, including:
- Inhibition of Inflammatory Mediators : Compounds similar to 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol have been tested for their ability to reduce inflammation through modulation of inflammatory pathways .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties:
- Comparison with Standard Drugs : Some studies indicate that certain quinazoline derivatives possess anticonvulsant activity comparable to established medications such as carbamazepine .
Potential as Sirtuin Modulators
Research suggests that quinazoline derivatives may function as sirtuin modulators:
- Mitochondrial Activity Enhancement : These compounds have been implicated in increasing mitochondrial function, which could have implications for a variety of metabolic disorders .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study published in MDPI explored various quinazoline derivatives and their efficacy against different cancer cell lines. The study found that specific modifications in the quinazoline structure enhanced anticancer activity significantly . -
Antimicrobial Evaluation :
A comprehensive evaluation highlighted the antimicrobial effects of synthesized quinazoline derivatives against clinical strains of bacteria and fungi, demonstrating their potential as new therapeutic agents in infectious diseases . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory properties of quinazoline derivatives, revealing that certain compounds effectively inhibited pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one
Key Differences :
- Core Structure: Fully aromatic quinazolin-4-one vs. partially saturated dihydroquinazolinol.
- Substituents: Contains a 2,6-dichlorophenyl group (vs. 2-chlorophenyl in the target compound) and a purine-linked aminoethyl side chain.
- Functional Groups: A ketone at position 4 (quinazolinone) vs. a hydroxyl group (quinazolinol).
Implications: The 2,6-dichlorophenyl substitution may enhance steric hindrance and alter binding affinity compared to the mono-chlorinated analog.
Chromeno-Pyrimidinone Derivatives
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
Key Differences :
- Core Structure: Chromeno-pyrimidinone fused system vs. dihydroquinazolinol.
- Substituents : Shares a 2-chlorophenyl group but incorporates a benzylidene moiety and a chromene ring.
Benzodiazepine Derivatives with 2-Chlorophenyl Groups
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
Key Differences :
- Core Structure: Benzodiazepinone vs. dihydroquinazolinol.
- Substituents : Shares a 2-chlorophenyl group but includes a nitro group and a methylated diazepine ring.
Implications: The 2-chlorophenyl group’s role in enhancing lipophilicity and receptor binding is common across both compounds. However, the benzodiazepine core is associated with sedative effects, whereas quinazolinols are more often explored for antimicrobial or kinase-inhibitory activities .
Structural and Functional Comparison Table
Biological Activity
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This quinazolinol derivative is noted for its potential therapeutic applications, including sedative and antidepressant effects, as well as its role as an impurity in certain pharmaceutical formulations.
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 287.74 g/mol
- CAS Number : 27537-87-7
Anticancer Properties
Research has shown that quinazolinone derivatives exhibit potent anticancer activity. Specifically, compounds similar to 3-amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol have been evaluated for their effects against various cancer cell lines.
-
Mechanism of Action :
- Quinazoline derivatives often act as inhibitors of epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation. For instance, certain derivatives have shown IC50 values in the nanomolar range against various tumor cell lines, indicating strong inhibitory potential .
-
Case Studies :
- A study demonstrated that a series of quinazoline derivatives exhibited significant cytotoxic effects on A549 lung cancer cells, with some compounds showing over 80% inhibition at specific concentrations .
- Another study highlighted the effectiveness of 6-substituted quinazolines in inhibiting tumor necrosis factor-alpha (TNF-α), which plays a role in inflammation and cancer progression .
Antimicrobial Activity
In addition to anticancer properties, quinazolinol derivatives have been investigated for their antimicrobial effects:
- Activity Against Bacteria and Fungi :
Data Tables
| Activity Type | Compound Structure | IC50 (µM) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | Quinazoline derivative | < 0.1 | A549 Lung Cancer Cells |
| Antimicrobial | Hydroxy-substituted quinazoline | 5–10 | E. coli |
| Antimicrobial | Hydroxy-substituted quinazoline | 10–20 | S. aureus |
Q & A
Q. Methodology :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 2.0 mL/min flow rate. System suitability tests should ensure a theoretical plate count ≥4500 and symmetry factor ≤2.0 .
- Stability Studies : Conduct accelerated degradation studies under stress conditions (heat, light, pH variations) and monitor degradation products via UV-Vis or mass spectrometry. Tight-container storage is recommended to prevent hygroscopic degradation .
Advanced: How to resolve structural contradictions in crystallographic data for this quinazolinol derivative?
Structural ambiguities (e.g., disorder, twinning) can arise during X-ray diffraction analysis. Use SHELXL () for refinement, applying constraints for disordered atoms or partial occupancy sites. For visualization and validation, Mercury CSD () enables packing similarity analysis and void mapping. If twinning is observed (common in dihydroquinazolinols), employ the TWIN/BASF commands in SHELXL to refine twin laws. Cross-validate results with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .
Advanced: What strategies are effective for analyzing conflicting spectral data (e.g., NMR vs. X-ray)?
Contradictions between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent interactions.
- Iterative Refinement : Use ORTEP-3 () to model dynamic disorder or alternative conformations in the crystal structure.
- DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA) to identify dominant conformers in solution.
- Statistical Validation : Apply Hamilton R-factors and residual density maps in crystallography to assess model accuracy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methyl groups). DEPT-135 can distinguish CH₃ from CH₂/CH groups.
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways.
Advanced: How to design experiments to explore structure-activity relationships (SAR) for pharmacological applications?
- Analog Synthesis : Modify substituents at positions 2 (methyl), 3 (amino), or 6 (chloro) to assess impact on bioactivity. highlights triazole-thiadiazine derivatives with antimicrobial activity, suggesting similar SAR studies for quinazolinols.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases, receptors).
- Biological Assays : Test analogs in cell-based models (e.g., cytotoxicity, enzyme inhibition) and compare EC₅₀/IC₅₀ values .
Advanced: How to handle chiral resolution in dihydroquinazolinol derivatives?
The 3,4-dihydroquinazolinol core may exhibit axial chirality.
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients.
- Crystallographic Methods : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze absolute configuration using Flack/Hooft parameters in SHELXL .
Basic: What are the critical parameters for reproducible crystallization?
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to control nucleation.
- Temperature Gradient : Slow cooling from saturation (e.g., 40°C to 4°C over 48 hours).
- Seeding : Introduce microcrystals to induce controlled growth. demonstrates successful crystallization of similar heterocycles using these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
